molecular formula C12H14FNO B11755775 4-(Cyclohexylideneamino)-3-fluorophenol

4-(Cyclohexylideneamino)-3-fluorophenol

Cat. No.: B11755775
M. Wt: 207.24 g/mol
InChI Key: PWWRQHCPDHQAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylideneamino)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylideneamino group attached to the phenol ring, with a fluorine atom at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylideneamino)-3-fluorophenol typically involves the condensation of 3-fluorophenol with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used acid catalysts include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylideneamino)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(Cyclohexylideneamino)-3-fluoroquinone.

    Reduction: Formation of 4-(Cyclohexylamino)-3-fluorophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylideneamino)-3-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylideneamino)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclohexylideneamino group can interact with hydrophobic pockets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylideneamino)-3-chlorophenol
  • 4-(Cyclohexylideneamino)-3-bromophenol
  • 4-(Cyclohexylideneamino)-3-iodophenol

Uniqueness

4-(Cyclohexylideneamino)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for various applications.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

4-(cyclohexylideneamino)-3-fluorophenol

InChI

InChI=1S/C12H14FNO/c13-11-8-10(15)6-7-12(11)14-9-4-2-1-3-5-9/h6-8,15H,1-5H2

InChI Key

PWWRQHCPDHQAPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=C(C=C(C=C2)O)F)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.